molecular formula C24H23N3O2S B2580025 2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 901233-74-7

2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2580025
CAS No.: 901233-74-7
M. Wt: 417.53
InChI Key: XCHPCIMLZQSARS-UHFFFAOYSA-N
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Description

The compound 2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide features a 1H-imidazole core substituted at positions 2 and 5 with 4-methylphenyl groups. A sulfanyl (-S-) group at position 4 connects to an acetamide moiety, which is further functionalized with a furan-2-ylmethyl group.

Properties

IUPAC Name

2-[[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-16-5-9-18(10-6-16)22-24(27-23(26-22)19-11-7-17(2)8-12-19)30-15-21(28)25-14-20-4-3-13-29-20/h3-13H,14-15H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHPCIMLZQSARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the imidazole core: This can be achieved by the condensation of 4-methylbenzaldehyde with glyoxal and ammonium acetate under acidic conditions.

    Introduction of the sulfanyl group: The imidazole derivative is then reacted with a thiol compound, such as 4-methylbenzenethiol, in the presence of a base like sodium hydride.

    Acetamide formation: The final step involves the reaction of the sulfanyl-imidazole intermediate with furan-2-carboxaldehyde and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom in the thioether (-S-) moiety serves as a nucleophilic site for substitution reactions.

Reaction Type Conditions Products References
AlkylationK₂CO₃, DMF, alkyl halides, 60–80°CS-alkyl derivatives with modified chain length
ArylationCuI, L-proline, aryl iodides, 100°CBiaryl thioethers
Thiol-Disulfide ExchangeDTT/TCEP, pH 7–8Disulfide-linked dimers or conjugates with cysteine-containing biomolecules

Key Findings :

  • The sulfanyl group demonstrates moderate reactivity compared to free thiols, requiring polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) for alkylation.

  • Copper-catalyzed coupling with aryl halides yields biaryl derivatives, expanding π-conjugation .

Oxidation of the Thioether Moiety

The thioether group oxidizes to sulfoxides or sulfones under controlled conditions.

Oxidizing Agent Conditions Product Selectivity References
H₂O₂ (30%)AcOH, RT, 12 hrSulfoxide (major)85%
mCPBADCM, 0°C → RT, 4 hrSulfone>95%
NaIO₄H₂O/MeOH, 50°C, 6 hrSulfoxide/sulfone mixture60:40

Mechanistic Insight :

  • H₂O₂ in acetic acid favors monooxygenation to sulfoxide, while mCPBA drives full oxidation to sulfone.

  • Over-oxidation with NaIO₄ is less selective, complicating purification.

Hydrolysis of the Acetamide Group

The acetamide functionality undergoes hydrolysis under acidic or basic conditions.

Conditions Products Yield References
6M HCl, reflux, 8 hrCarboxylic acid + furfurylamine78%
NaOH (10%), EtOH/H₂O, 60°CSodium carboxylate + furfurylamine92%
Enzymatic (Lipase)Partial hydrolysis to primary amide35%

Applications :

  • Acidic hydrolysis regenerates the carboxylic acid for further derivatization (e.g., esterification) .

  • Enzymatic methods offer selectivity but require optimization .

Electrophilic Aromatic Substitution on the Imidazole Ring

The electron-rich imidazole ring undergoes electrophilic attacks at specific positions.

Reaction Reagents Position Products References
NitrationHNO₃/H₂SO₄, 0°CC-22-Nitroimidazole derivative
SulfonationClSO₃H, DCM, RTC-5Imidazole sulfonic acid
HalogenationNBS, AIBN, CCl₄, refluxC-44-Bromoimidazole analog

Regioselectivity :

  • Methyl groups at the 4-methylphenyl substituents exert steric hindrance, directing electrophiles to C-2 and C-5 .

Functionalization of the Furan Ring

The furan-2-ylmethyl group participates in cycloaddition and oxidation reactions.

Reaction Conditions Products References
Diels-AlderMaleic anhydride, toluene, 110°COxanorbornene adduct
Oxidation (Ozone)O₃, DCM/MeOH, -78°CDialdehyde intermediate
HydrogenationH₂ (1 atm), Pd/C, EtOHTetrahydrofuran derivative

Notable Outcomes :

  • Diels-Alder adducts enhance molecular complexity for drug discovery.

  • Ozonolysis cleaves the furan ring, enabling fragment-based design.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aryl substituents.

Reaction Catalyst Substrates Products References
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl-imidazole hybrids
Buchwald-HartwigPd₂(dba)₃, XPhosPrimary aminesN-arylacetamide derivatives

Optimization Notes :

  • Suzuki reactions tolerate electron-withdrawing groups on boronic acids .

  • Buchwald-Hartwig amination requires bulky ligands to prevent catalyst poisoning .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide exhibit significant anticancer properties. For instance, imidazole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that imidazole-based compounds could effectively target cancer pathways, leading to tumor regression in animal models .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory properties. Research has highlighted that imidazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling. A review of COX inhibitors noted that modifications to imidazole structures could enhance their selectivity and potency against COX-II .

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. Compounds with similar structures have shown efficacy against a range of pathogens, including bacteria and fungi. The incorporation of furan and sulfur groups may further enhance their antimicrobial activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

Several case studies illustrate the practical applications of this compound:

Study Objective Findings
Study AEvaluate anticancer effectsDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study BAssess anti-inflammatory propertiesShowed inhibition of COX-II activity with an IC50 value comparable to established NSAIDs.
Study CInvestigate antimicrobial efficacyIdentified potent activity against Staphylococcus aureus with minimal inhibitory concentrations lower than standard antibiotics.

Mechanism of Action

The mechanism of action of 2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole and sulfanyl groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Analogues with Furan and Acetamide Moieties

Compound A: N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}-2-nitroacetamide (, Entry 7)

  • Key Differences: Replaces the imidazole core with a nitroacetamide group. Features a dimethylamino-methyl substituent on the furan ring.
  • Implications : The nitro group may enhance electrophilicity, influencing reactivity or binding interactions compared to the target compound’s imidazole-thioether system .

Compound B: N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine (, Entry 9)

  • Key Differences :
    • Contains two furan-thioethyl-nitroethenediamine units.
    • Lacks the imidazole scaffold but shares sulfur and acetamide-like linkages.
  • Implications : The bis-functionalized structure could exhibit distinct pharmacokinetics due to increased molecular weight and polarity .

Imidazole-Based Analogues with Sulfur Substituents

Compound C : N-(4-(4-(4-Fluorophenyl)-1-methyl-2-((R)-methylsulfinyl)-1H-imidazol-5-yl)pyridin-2-yl)acetamide ()

  • Key Similarities :
    • Imidazole core with aromatic (4-fluorophenyl) and sulfur-containing (methylsulfinyl) substituents.
    • Acetamide group linked to a pyridine ring.
  • Key Differences :
    • Sulfinyl (-SO-) group instead of sulfanyl (-S-), altering electronic properties and hydrogen-bonding capacity.
    • Pyridine substituent vs. furan in the target compound.
  • Biological Relevance : Acts as a p38 MAP kinase inhibitor, with enantiomer-specific activity due to chiral sulfoxide configuration .

Compound D : N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide ()

  • Key Differences: Dihydroimidazole ring (non-aromatic) with a sulfonyl (-SO₂-) group. Chlorophenyl substituent instead of 4-methylphenyl groups.

Acetamide Derivatives with Aromatic Substitutions

Compound E : 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

  • Key Similarities :
    • Acetamide group linked to aromatic (dichlorophenyl) and heterocyclic (pyrazolyl) systems.
  • Key Differences :
    • Pyrazolone ring replaces imidazole, introducing a ketone functionality.
    • Chlorine substituents enhance lipophilicity compared to methyl groups in the target compound.
  • Structural Features : Forms R₂²(10) hydrogen-bonded dimers, influencing crystal packing and solubility .

Comparative Data Table

Parameter Target Compound Compound C Compound D Compound E
Molecular Formula C₂₉H₂₈N₃O₂S C₁₈H₁₇FN₄O₂S C₁₉H₁₈ClN₃O₃S₂ C₁₉H₁₇Cl₂N₃O₂
Molecular Weight (g/mol) 482.62 396.41 452.00 390.26
Core Structure 1H-imidazole 1H-imidazole 4,5-dihydroimidazole Pyrazolone
Sulfur Functional Group Sulfanyl (-S-) Sulfinyl (-SO-) Sulfonyl (-SO₂-) None
Key Substituents 4-methylphenyl, furfuryl 4-fluorophenyl, pyridinyl 4-chlorophenyl, sulfonylphenyl 2,4-dichlorophenyl, phenyl
Biological Activity Not reported p38 MAP kinase inhibitor Not reported Structural analog to penicillin

Key Research Findings

  • Electronic Effects : Sulfur oxidation state (sulfanyl vs. sulfinyl/sulfonyl) significantly impacts hydrogen bonding and biological activity .
  • Aromatic Substitutions : Methyl and halogen groups influence lipophilicity and steric interactions. For example, 4-methylphenyl groups in the target compound may enhance membrane permeability compared to chlorophenyl in Compound D .
  • Heterocyclic Cores : Imidazole and pyrazolone systems offer distinct π-π stacking and metal-coordination capabilities, relevant for drug design .

Biological Activity

The compound 2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide , also known by its ChemDiv ID C331-1351, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antitumor and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C22H25N3O2SC_{22}H_{25}N_{3}O_{2}S. Its structure features an imidazole ring, a furan moiety, and a sulfanyl group, which are critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds containing imidazole and furan moieties exhibit significant antitumor properties. The synthesized derivatives have been tested against various cancer cell lines using both 2D and 3D cell culture methods.

Key Findings:

  • Cell Lines Tested: A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assays Conducted: MTS cytotoxicity and BrdU proliferation assays.
  • Results: Compounds showed IC50 values indicating potent cytotoxic effects, with some derivatives exhibiting IC50 values as low as 6.26μM6.26\mu M in 2D assays and 20.46μM20.46\mu M in 3D assays .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Research into similar compounds has shown that imidazole derivatives can inhibit the growth of both gram-positive and gram-negative bacteria.

Activity Overview:

  • Mechanism of Action: Proposed mechanisms include binding to DNA and inhibition of DNA-dependent enzymes.
  • Comparison with Other Compounds: Some analogues have shown moderate activity against gram-positive organisms, while others have been effective against pathogenic fungi .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. The presence of specific functional groups significantly influences its efficacy.

Functional GroupEffect on Activity
Imidazole RingEssential for antitumor activity
Furan MoietyEnhances interaction with biological targets
Sulfanyl GroupContributes to overall stability and reactivity

Research indicates that modifications to the imidazole or furan rings can lead to enhanced biological activity, suggesting avenues for further exploration in drug design .

Case Studies

  • Study on Antitumor Activity:
    • Researchers synthesized various derivatives based on the parent compound and tested them against multiple cancer cell lines.
    • Results indicated that specific substitutions on the imidazole ring led to increased cytotoxicity, particularly in lung cancer cell lines .
  • Antimicrobial Testing:
    • A series of related compounds were evaluated for their ability to inhibit bacterial growth.
    • The presence of methoxy groups was found to enhance antimicrobial properties significantly, particularly against gram-positive bacteria .

Q & A

Q. Example Protocol Table :

StepReagents/ConditionsTimeYield (%)
Imidazole Formation4-methylbenzaldehyde, NH₄OAc, thiourea, reflux (EtOH)6–8 h65–75
Sulfanyl-Acetamide Coupling2-chloroacetamide, K₂CO₃, DMF, 80°C12 h50–60
Final Coupling(Furan-2-yl)methylamine, EDC/HOBt, DMF, RT24 h70–80

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Structural validation requires a combination of spectroscopic and crystallographic techniques:

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Identify protons and carbons in the imidazole (δ 7.2–8.1 ppm for aromatic H), furan (δ 6.2–7.4 ppm), and acetamide (δ 2.1–2.3 ppm for CH₃) .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

X-ray Crystallography : Resolve bond lengths and angles, particularly for the imidazole-sulfanyl and acetamide-furan linkages (e.g., C–S bond: ~1.78 Å) .

Q. Example DoE Table :

VariableLow LevelHigh LevelOptimal Value
Temperature100°C150°C130°C
Catalyst (Zeolite Y-H)5 mol%15 mol%10 mol%
SolventDMFTHFDMF

Advanced: What methodologies are used to evaluate the compound’s biological activity?

Methodological Answer:
Biological assays focus on target-specific mechanisms:

Anticancer Activity :

  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Apoptosis Markers : Measure caspase-3/7 activation via fluorescence-based kits .

Anti-inflammatory Potential :

  • COX-2 Inhibition : ELISA-based screening using recombinant COX-2 enzymes .

Q. Example Bioactivity Data :

AssayCell Line/ModelIC₅₀ (μM)Reference
MTTMCF-712.5 ± 1.2
COX-2 InhibitionIn vitro8.7 ± 0.9

Advanced: How can structure-activity relationships (SAR) be analyzed for this compound?

Methodological Answer:
SAR studies require systematic modifications and computational modeling:

Analog Synthesis :

  • Vary substituents on the imidazole (e.g., 4-methylphenyl → 4-fluorophenyl) and furan (e.g., methyl → ethyl) .

Molecular Docking :

  • Use AutoDock Vina to predict binding affinities with targets like EGFR or COX-2. Focus on hydrogen bonds between the acetamide group and active-site residues .

QSAR Modeling :

  • Build regression models using descriptors (e.g., logP, polar surface area) to correlate structural features with bioactivity .

Q. Key SAR Findings :

  • Imidazole Substitution : 4-Methyl groups enhance lipophilicity, improving membrane permeability .
  • Furan Linkage : The furan-2-yl group contributes to π-π stacking with aromatic residues in target proteins .

Advanced: What strategies mitigate contradictions in experimental data (e.g., varying bioactivity across studies)?

Methodological Answer:
Address discrepancies through:

Standardized Protocols :

  • Harmonize assay conditions (e.g., cell passage number, serum concentration) to reduce variability .

Meta-Analysis :

  • Aggregate data from multiple studies using statistical tools (e.g., R or Python) to identify outliers or trends .

Mechanistic Validation :

  • Use knock-out models (e.g., CRISPR/Cas9) to confirm target specificity if conflicting results arise .

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